2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide
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Overview
Description
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide is a complex organic compound with a unique structure that includes a piperidine ring, two phenyl groups, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide typically involves multiple steps. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with an appropriate reagent. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The piperidine ring and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide involves its interaction with specific molecular targets. The piperidine ring and phenyl groups allow the compound to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: A precursor used in similar synthetic applications.
1,3-Diphenyl-2,3-epoxy-1-propanone: Used in the synthesis of polycyclic aromatic hydrocarbons.
1,1-Diphenylacetone: Another related compound with similar chemical properties.
Uniqueness
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
85603-37-8 |
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Molecular Formula |
C22H28BrNO2 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-ethoxy-1,1-diphenyl-3-piperidin-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C22H27NO2.BrH/c1-2-25-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21(24)18-23-16-10-5-11-17-23;/h3-4,6-9,12-15H,2,5,10-11,16-18H2,1H3;1H |
InChI Key |
DOQIWRJREXJXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCCCC3.Br |
Origin of Product |
United States |
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